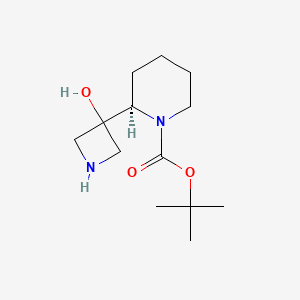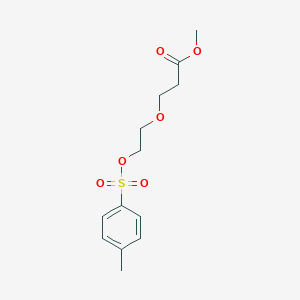
Methyl 3-(2-(tosyloxy)ethoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]Propanoic acid methyl ester is an organic compound with the molecular formula C15H22O7S and a molecular weight of 346.4 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring, which is further connected to an ethoxy and propanoic acid methyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]Propanoic acid methyl ester typically involves the reaction of 4-methylphenyl sulfonyl chloride with ethoxyethanol under basic conditions to form the intermediate sulfonate ester. This intermediate is then reacted with propanoic acid methyl ester in the presence of a suitable base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]Propanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various sulfonamide or sulfonate derivatives.
Scientific Research Applications
3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]Propanoic acid methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonate esters and other derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]Propanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methylphenyl sulfonate esters: Compounds with similar sulfonate ester structures but different alkyl or aryl groups.
Ethoxyethanol derivatives: Compounds with ethoxyethanol moieties but different functional groups attached.
Propanoic acid esters: Compounds with propanoic acid ester groups but different substituents on the aromatic ring.
Uniqueness
3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]Propanoic acid methyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the sulfonyl group attached to a 4-methylphenyl ring, along with the ethoxy and propanoic acid methyl ester moieties, makes this compound versatile for various applications in research and industry .
Properties
Molecular Formula |
C13H18O6S |
|---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
methyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]propanoate |
InChI |
InChI=1S/C13H18O6S/c1-11-3-5-12(6-4-11)20(15,16)19-10-9-18-8-7-13(14)17-2/h3-6H,7-10H2,1-2H3 |
InChI Key |
SYTBRLOEPXIIBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester](/img/structure/B13925645.png)
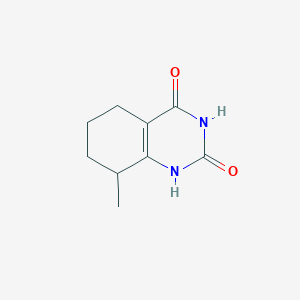
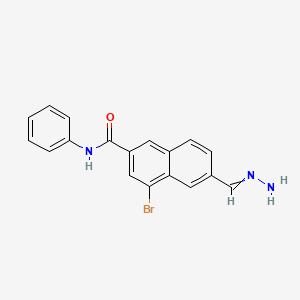
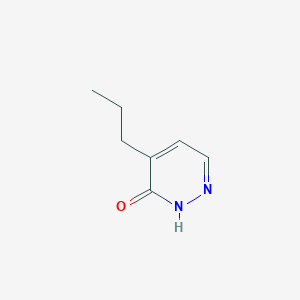

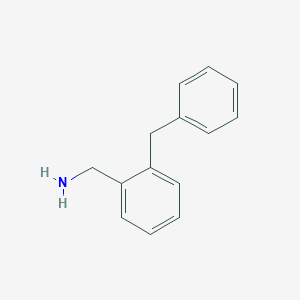
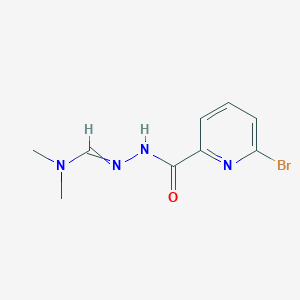
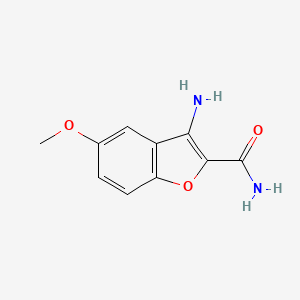
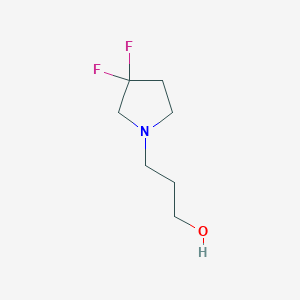
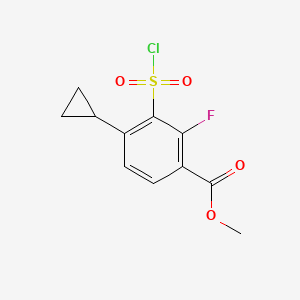
![4-[(6-Methyl-3-pyridinyl)methyl]benzenamine](/img/structure/B13925723.png)
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13925730.png)
![4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13925741.png)
